molecular formula C12H14N2O2S B10807871 6-Methoxy-2-morpholin-4-yl-benzothiazole

6-Methoxy-2-morpholin-4-yl-benzothiazole

Cat. No.: B10807871
M. Wt: 250.32 g/mol
InChI Key: CONJAWVRLSSOQW-UHFFFAOYSA-N
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Description

6-Methoxy-2-morpholin-4-yl-benzothiazole is a heterocyclic compound that contains a benzothiazole ring substituted with a methoxy group at the sixth position and a morpholine ring at the second position. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-morpholin-4-yl-benzothiazole typically involves the reaction of 2-aminobenzothiazole derivatives with morpholine and methoxy-substituted reagents. One common method includes the following steps:

    Starting Material Preparation: Synthesis begins with 2-aminobenzothiazole, which can be prepared by the cyclization of o-aminothiophenol with carbon disulfide and ammonia.

    Substitution Reaction: The 2-aminobenzothiazole is then reacted with 4-chloro-2-methoxybenzaldehyde in the presence of a base to introduce the methoxy group at the sixth position.

    Morpholine Introduction: The intermediate product is further reacted with morpholine under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-morpholin-4-yl-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents or nucleophiles in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

6-Methoxy-2-morpholin-4-yl-benzothiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-morpholin-4-yl-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Morpholin-4-yl-benzothiazole: Lacks the methoxy group, which may affect its biological activity and chemical properties.

    6-Methoxy-2-methyl-benzothiazole: Contains a methyl group instead of a morpholine ring, leading to different reactivity and applications.

    2-(4-Morpholinyl)-1,3-benzothiazole: Similar structure but different substitution pattern, affecting its chemical behavior and uses.

Uniqueness

6-Methoxy-2-morpholin-4-yl-benzothiazole is unique due to the presence of both the methoxy group and the morpholine ring, which confer specific chemical and biological properties. These substitutions can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

4-(6-methoxy-1,3-benzothiazol-2-yl)morpholine

InChI

InChI=1S/C12H14N2O2S/c1-15-9-2-3-10-11(8-9)17-12(13-10)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3

InChI Key

CONJAWVRLSSOQW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCOCC3

Origin of Product

United States

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